![molecular formula C9H15NO2 B064983 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone CAS No. 194784-11-7](/img/structure/B64983.png)
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone, also known as (-)-Cocaine, is a psychoactive alkaloid that is derived from the leaves of the coca plant. This compound has been used for centuries for its stimulant and anesthetic properties. The purpose of 2.1]oct-8-yl)ethanone.
作用机制
The mechanism of action of (-)-Cocaine involves the inhibition of dopamine reuptake in the brain. This leads to an accumulation of dopamine in the synapse, which results in increased stimulation of the dopamine receptors. This stimulation is responsible for the euphoric and rewarding effects of the drug. (-)-Cocaine also affects other neurotransmitters such as serotonin and norepinephrine, which contribute to its overall effects on behavior and cognition.
生化和生理效应
(-)-Cocaine has a wide range of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems such as heart attacks and strokes. This compound also causes vasoconstriction, which can lead to tissue damage and necrosis. Long-term use of (-)-Cocaine can result in addiction, tolerance, and withdrawal symptoms such as depression, anxiety, and fatigue.
实验室实验的优点和局限性
(-)-Cocaine has several advantages for lab experiments, as it is a potent and well-studied drug. It can be used as a model drug for studying addiction, as well as for studying the effects of dopamine on behavior and cognition. However, the use of (-)-Cocaine in lab experiments is limited by its potential for abuse and dependence. It is also difficult to control the dosage and purity of the drug, which can lead to inconsistent results.
未来方向
There are several future directions for research on (-)-Cocaine. One area of interest is the development of new treatments for addiction and withdrawal. Another area of interest is the study of the long-term effects of (-)-Cocaine on the brain and behavior. Additionally, there is a need for better methods of controlling the dosage and purity of the drug for use in lab experiments. Finally, research is needed to identify new compounds that may have similar effects on the brain and behavior as (-)-Cocaine, but with fewer side effects.
合成方法
The synthesis of (-)-Cocaine is a complex process that involves several steps. The first step is the extraction of the coca leaves using a solvent such as ether or chloroform. The extracted material is then purified using a series of chemical reactions that involve acid-base extractions, crystallization, and chromatography. The final product is a white crystalline powder that is highly potent and addictive.
科学研究应用
(-)-Cocaine has been extensively studied for its effects on the central nervous system. It is known to stimulate the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This compound has been used as a model drug for studying addiction, as it has a high potential for abuse and dependence. (-)-Cocaine has also been used in neuroscience research to study the effects of dopamine on behavior and cognition.
属性
CAS 编号 |
194784-11-7 |
|---|---|
产品名称 |
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC 名称 |
1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-9,12H,2-5H2,1H3 |
InChI 键 |
OSKMTRDBLAVUMD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC1CC(C2)O |
规范 SMILES |
CC(=O)N1C2CCC1CC(C2)O |
其他 CAS 编号 |
4030-20-0 |
同义词 |
8-Azabicyclo[3.2.1]octan-3-ol, 8-acetyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
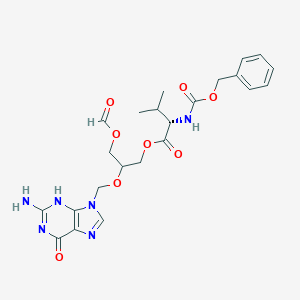
![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)
![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)
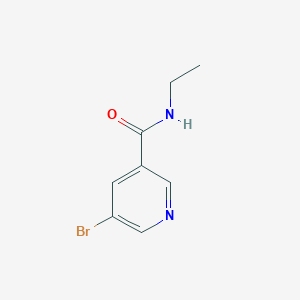
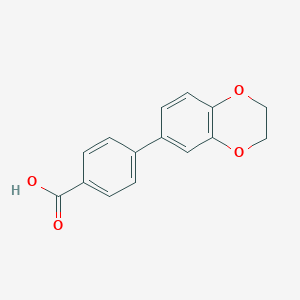
![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
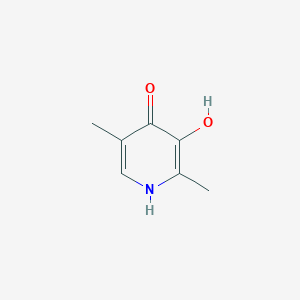
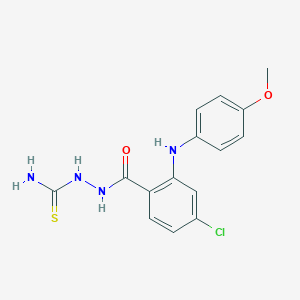
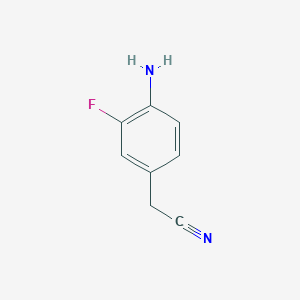
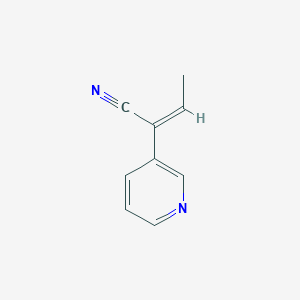
![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)